3-Chlorooctane-1-thiol
CAS No.: 61661-23-2
Cat. No.: VC20632603
Molecular Formula: C8H17ClS
Molecular Weight: 180.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61661-23-2 |
---|---|
Molecular Formula | C8H17ClS |
Molecular Weight | 180.74 g/mol |
IUPAC Name | 3-chlorooctane-1-thiol |
Standard InChI | InChI=1S/C8H17ClS/c1-2-3-4-5-8(9)6-7-10/h8,10H,2-7H2,1H3 |
Standard InChI Key | LUWUOKVUBFDXAJ-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC(CCS)Cl |
Introduction
Chemical Structure and Molecular Identity
Table 1: Key Identifiers and Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 180.74 g/mol | PubChem |
CAS Registry Number | 61661-23-2 | PubChem |
InChIKey | LUWUOKVUBFDXAJ-UHFFFAOYSA-N | PubChem |
SMILES | CCCCCl(CCS)Cl | PubChem |
Synthesis and Production Pathways
Challenges in Direct Synthesis
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Nucleophilic Substitution: Reaction of 3-chlorooctyl derivatives with thiourea or hydrogen sulfide under basic conditions, followed by hydrolysis. This method is commonly used for introducing thiol groups into alkyl halides .
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Radical Chain Reduction: The reduction of 3-chlorooctyl halides using silanes in the presence of radical initiators, as described in studies on perfluoroalkyl thiols . This approach could theoretically yield thiols with retained chloro-substituents.
Table 2: Comparative Analysis of Related Chlorinated Compounds
Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|
3-Chlorooctane | 178.66 (est.) | 0.8765 (est.) | |
3-Chloro-1-propanol | 160–164 | N/A |
Physicochemical Properties
Experimental and Estimated Data
While experimental data for 3-chlorooctane-1-thiol are sparse, its properties can be inferred from structurally similar compounds:
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Boiling Point: Estimated to exceed 200°C due to increased molecular weight compared to 3-chlorooctane (178.66°C) .
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Solubility: Likely hydrophobic, with limited solubility in polar solvents but miscibility in organic media like ether or toluene .
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Refractive Index: Anticipated to align with alkyl chlorides (~1.42) .
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